molecular formula C23H21N5O3 B2865910 4-methoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2180010-66-4

4-methoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2865910
CAS No.: 2180010-66-4
M. Wt: 415.453
InChI Key: GXMDCGYZCWGKFX-UHFFFAOYSA-N
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Description

4-methoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule research compound featuring a distinctive molecular scaffold incorporating pyridine, pyrazol, and carboxamide functional groups. This complex heterocyclic structure is designed for pharmaceutical research and development applications, particularly in early-stage discovery programs. The compound's structural features, including the 4-methoxy substitution pattern and 1-phenyl configuration on the dihydropyridine core, contribute to its potential bioactivity profile in investigative studies. Researchers utilize this compound as a chemical tool for probing biological pathways and target engagement in various disease models. The molecular architecture presents multiple hydrogen bond donors and acceptors, optimizing it for potential target interactions in biochemical assays. This product is provided for research purposes in laboratory settings only and is not intended for diagnostic or therapeutic applications. Comprehensive product documentation including analytical characterization data is available upon request to support research applications. All researchers handling this material must adhere to appropriate safety protocols and regulatory requirements governing laboratory chemical use.

Properties

IUPAC Name

4-methoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-27-14-17(13-26-27)20-9-8-16(11-24-20)12-25-23(30)19-15-28(18-6-4-3-5-7-18)22(29)10-21(19)31-2/h3-11,13-15H,12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMDCGYZCWGKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns. Below is a comparative analysis with N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS: 338405-13-3), a compound sharing partial homology .

Parameter Target Compound N-[(1Z)-(Methoxyimino)Methyl]-6-Oxo-4-Phenoxy-... (CAS: 338405-13-3)
Core Heterocycle 1,6-Dihydropyridine (one nitrogen atom in the ring) 1,6-Dihydropyridazine (two adjacent nitrogen atoms in the ring)
Substituents - 4-Methoxy
- 1-Phenyl
- 3-Carboxamide with pyrazolyl-pyridinylmethyl linkage
- 4-Phenoxy
- 1-Phenyl
- 3-Carboxamide with methoxyiminomethyl group
Molecular Formula Hypothetical: ~C₂₄H₂₂N₅O₃ (exact requires synthesis data) C₁₉H₁₆N₄O₄
Molar Mass ~440.47 g/mol (estimated) 364.35 g/mol
Key Functional Groups Pyrazole, pyridine, methoxy, carboxamide Pyridazine, phenoxy, methoxyiminomethyl, carboxamide
Potential Bioactivity Likely kinase or protease modulation (pyrazole/pyridine motifs) Unclear; pyridazines are associated with anti-inflammatory or antiviral roles

Research Findings and Hypotheses

Core Heterocycle Impact: The dihydropyridine core in the target compound may confer redox-modulating properties, akin to calcium channel blockers (e.g., nifedipine analogs) . In contrast, the dihydropyridazine core in CAS: 338405-13-3 lacks such precedent, suggesting divergent mechanisms.

The phenoxy group in CAS: 338405-13-3 may improve lipid solubility but could increase off-target interactions with cytochrome P450 enzymes .

Pharmacokinetic Predictions: The target compound’s higher molar mass (~440 g/mol) may limit blood-brain barrier penetration compared to CAS: 338405-13-3 (364 g/mol). The pyrazole moiety could mitigate oxidative metabolism, extending half-life relative to the methoxyiminomethyl group in CAS: 338405-13-3, which is prone to hydrolysis .

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